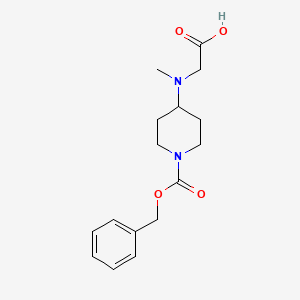

4-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

Description

4-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1353975-42-4) is a piperidine-based compound featuring a benzyl ester group at the 1-position and a carboxymethyl-methyl-amino substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.4 g/mol . Key physicochemical properties include:

- XLogP3: -0.3 (indicating moderate hydrophilicity)

- Hydrogen Bond Donor/Acceptor Count: 1/5

- Rotatable Bonds: 7 (indicating conformational flexibility) .

This compound is often utilized as an intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting receptors or enzymes .

Properties

IUPAC Name |

2-[methyl-(1-phenylmethoxycarbonylpiperidin-4-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-17(11-15(19)20)14-7-9-18(10-8-14)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHKIGKSAIUXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with a complex molecular structure that includes a piperidine ring, carboxymethyl, and benzyl ester functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₂N₂O₄, with a molecular weight of 306.36 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₄ |

| Molecular Weight | 306.36 g/mol |

| Functional Groups | Piperidine, Carboxymethyl, Benzyl Ester |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors. The piperidine ring is known for its pharmacological relevance, while the carboxymethyl and benzyl ester groups can enhance solubility and bioavailability. Research indicates that compounds with similar structures can modulate enzyme activity, leading to various therapeutic effects.

Biological Activity

-

Enzyme Inhibition :

- The compound has been studied for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a critical role in glucose metabolism and is a target for type 2 diabetes treatment. Structural modifications in similar compounds have shown promising DPP-4 inhibitory activity, suggesting that this compound may exhibit similar properties .

- Neuroprotective Effects :

- Antioxidant Activity :

Case Studies

Recent research has highlighted the biological potential of piperidine derivatives:

- Study on DPP-4 Inhibitors : A study focusing on various scaffolds for DPP-4 inhibition demonstrated that structural modifications significantly affect potency and selectivity. This suggests that this compound could be optimized for better therapeutic outcomes .

- Neuroprotective Applications : In vivo studies on related piperidine compounds have shown efficacy in models of neurodegeneration, indicating that this compound may also offer similar protective effects against neuronal damage .

Scientific Research Applications

Pharmaceutical Development

The unique structure of this compound may allow it to interact with biological targets, making it a candidate for drug development. Compounds with similar structures have been investigated for their roles in:

- Antidepressants : Molecules that modulate neurotransmitter systems.

- Analgesics : Compounds that can alleviate pain through various mechanisms.

- Anticancer Agents : Some piperidine derivatives have shown promise in targeting cancer cell proliferation.

Biochemical Research

In biochemical studies, derivatives of piperidine are often used to explore:

- Enzyme Inhibition : Investigating how this compound might inhibit specific enzymes could provide insights into metabolic pathways.

- Receptor Binding Studies : Understanding how this compound interacts with various receptors could lead to the development of new therapeutic agents.

Synthetic Chemistry

The compound can serve as an intermediate in organic synthesis due to its functional groups, allowing for:

- Modification Reactions : The carboxymethyl and benzyl ester groups can be modified to create a variety of derivatives.

- Building Block for Complex Molecules : It can be used to synthesize more complex structures required in pharmaceutical development.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

Case Study 1: Piperidine Derivatives in Drug Design

Research has shown that piperidine derivatives exhibit significant biological activity. A study published in the Journal of Medicinal Chemistry highlighted how modifications on the piperidine ring can enhance affinity for serotonin receptors, which are crucial targets for antidepressant drugs.

Case Study 2: Synthesis of Benzyl Esters

In synthetic organic chemistry, benzyl esters are commonly used due to their stability and ease of hydrolysis. A study demonstrated the utility of benzyl esters in synthesizing biologically active compounds through esterification reactions, showcasing how similar compounds can be transformed into therapeutically relevant molecules.

Case Study 3: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters examined various piperidine derivatives for their ability to inhibit specific enzymes involved in cancer metabolism. These findings suggest that similar compounds could be explored for their therapeutic potential against cancer by targeting metabolic pathways.

Table 1: Comparison of Piperidine Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-(Carboxymethyl-methyl-amino)-... | Potentially Antidepressant | |

| Piperidine-2-carboxylic acid | Analgesic | |

| N-Methylpiperidine | Anticancer |

Table 2: Synthetic Pathways for Benzyl Esters

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Acid Catalyst | 85 | |

| Hydrolysis | Basic Conditions | 90 | |

| Alkylation | Nucleophilic Substitution | 75 |

Comparison with Similar Compounds

4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester

- Structure: Trifluoromethyl group replaces carboxymethyl-methyl-amino.

- CAS : 629625-96-3 .

- Key Differences :

- XLogP3 : Likely higher (e.g., ~1.5–2.0) due to the CF₃ group.

- Enhanced metabolic stability and membrane permeability.

- Applications: Potential use in CNS-targeting drugs due to improved lipophilicity .

4-(N'-tert-Butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid benzyl ester

4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

- Structure: Cyclopropyl-amino-ethyl substituent introduces ring strain.

- CAS : 1353954-89-8 .

- Key Differences :

- Rotatable Bonds : 8 (increased flexibility).

- Cyclopropane may enhance binding to rigid enzyme pockets.

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Lipophilicity Trends : Replacement of methyl with trifluoromethyl (CF₃) significantly increases XLogP3, enhancing blood-brain barrier penetration .

- Positional Isomerism : Shifting the substituent from the 4- to 3-position (e.g., vs. ) alters steric interactions without affecting TPSA, making it critical for receptor selectivity.

- Functional Group Impact: The Boc-hydrazino group in introduces a protective strategy for amine functionalities, useful in peptide mimetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.